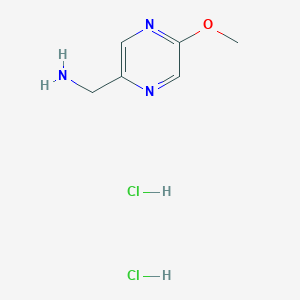

![molecular formula C25H28N2O2 B2928162 4-((4-苄基哌嗪-1-基)甲基)-6,7,8,9-四氢-2H-苯并[g]色满-2-酮 CAS No. 850750-00-4](/img/structure/B2928162.png)

4-((4-苄基哌嗪-1-基)甲基)-6,7,8,9-四氢-2H-苯并[g]色满-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

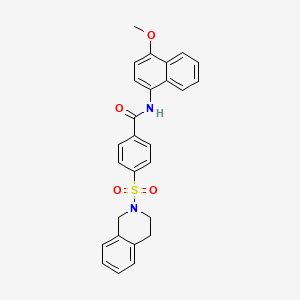

This compound is a novel derivative of coumarin, a type of organic compound that is widely found in natural products . It has been synthesized for research purposes, particularly in the field of medicinal chemistry . The compound is characterized by its benzylpiperazinyl group and tetrahydrobenzo[g]chromen-2-one structure .

Synthesis Analysis

The compound was synthesized through a process known as reductive amination . This involved the reaction of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes, using sodium cyanoborohydride in methanol . The newly synthesized compounds were then purified and their structures were characterized using various spectroscopic techniques .Molecular Structure Analysis

The molecular structure of this compound was characterized using IR, 1H NMR, 13C NMR, and mass spectroscopy . The structure reveals that the pyrazine ring is in a chair conformation . The molecule exhibits both inter and intra-molecular hydrogen bonding of the type C–H·O and N–H·N .Chemical Reactions Analysis

The compound was synthesized through a reductive amination process . This involved the reaction of a precursor molecule with different substituted aromatic aldehydes, using sodium cyanoborohydride in methanol . The resulting compounds were then purified and their structures were characterized .科学研究应用

The compound 4-[(4-benzylpiperazin-1-yl)methyl]-2H,6H,7H,8H,9H-cyclohexa[g]chromen-2-one, also known as 4-((4-benzylpiperazin-1-yl)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one or EiM08-01349, has been the subject of various scientific studies due to its potential applications in different fields of research. Below is a comprehensive analysis of six unique applications of this compound:

Antimicrobial Activity

The compound has shown significant antibacterial and antifungal activity . It has been synthesized and tested against various microbial strains, exhibiting inhibitory effects comparable to standard treatments . This suggests its potential use in developing new antimicrobial agents.

Molecular Docking Studies

Molecular docking studies have been conducted with the compound, particularly targeting the oxidoreductase enzyme . The docking simulations indicated that the compound forms a stable complex with the enzyme, primarily through hydrophobic interactions . This application is crucial in drug design and discovery, providing insights into the compound’s mechanism of action.

Anticancer Properties

Coumarins, which are structurally related to this compound, have been reported to possess anticancer activities . Although direct studies on EiM08-01349 are not available, its structural similarity to coumarins suggests potential applications in cancer research and therapy .

Anti-HIV Activity

Similar to its anticancer potential, the compound’s structural class has been associated with anti-HIV properties . Research on coumarins and their derivatives, including piperazine moieties, indicates possible applications in HIV treatment .

Anticoagulant Effects

The compound’s structural family has also been linked to anticoagulant effects . This application could be significant in the development of new treatments for blood clotting disorders .

Anti-inflammatory and Antioxidant Activity

Compounds with a similar structure have exhibited anti-inflammatory and antioxidant activities . These properties are valuable in treating various inflammatory diseases and in preventing oxidative stress-related damage .

属性

IUPAC Name |

4-[(4-benzylpiperazin-1-yl)methyl]-6,7,8,9-tetrahydrobenzo[g]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O2/c28-25-16-22(23-14-20-8-4-5-9-21(20)15-24(23)29-25)18-27-12-10-26(11-13-27)17-19-6-2-1-3-7-19/h1-3,6-7,14-16H,4-5,8-13,17-18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKCSYSSDCMDJHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=CC3=C(C=C2C1)C(=CC(=O)O3)CN4CCN(CC4)CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((4-benzylpiperazin-1-yl)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3,4-dimethoxybenzoate](/img/structure/B2928079.png)

![1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(1H-pyrrol-1-yl)ethan-1-one](/img/structure/B2928081.png)

![6-Cyclopentyl-4,7-dimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2928083.png)

![4-(N-benzyl-N-methylsulfamoyl)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2928087.png)

![N-(2-chloro-4-methylphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2928091.png)

![N-Methyl-N-[2-[(2-morpholin-4-ylphenyl)methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2928092.png)

![N-cyclopropyl-4-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9(14),10,12-hexaen-17-yl]benzenecarboxamide](/img/structure/B2928093.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2928099.png)

![2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2928101.png)